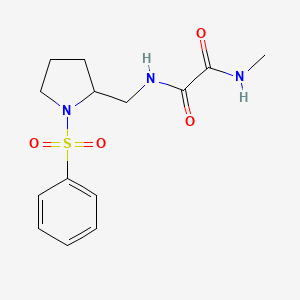

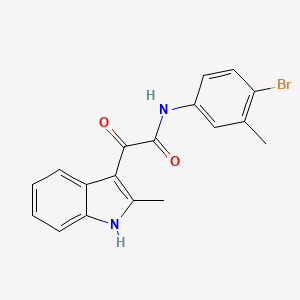

![molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1](/img/structure/B2726850.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

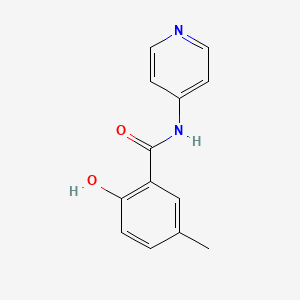

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a benzo[f][1,4]oxazepin ring, which is a type of benzoxazepine derivative . Benzoxazepine derivatives are a rare class of compounds .

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are structurally similar to the compound , has been achieved by reacting 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide”.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[f][1,4]oxazepin ring attached to a pyrrole ring via an ethyl linker and a carboxamide group . The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Design and Synthesis : Novel compounds, including derivatives of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, have been synthesized for their promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. This highlights the compound's potential in developing new antibacterial agents (Palkar et al., 2017).

Structural Analyses and Activity : Structure-activity relationship (SAR) studies have been conducted on compounds structurally related to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, revealing their potential as serotonin-3 (5-HT3) receptor antagonists. Such studies are crucial for understanding how structural variations affect biological activity and for the design of compounds with improved efficacy and safety profiles (Harada et al., 1995).

Potential Applications in Medicinal Chemistry

Antibacterial and Antimicrobial Potential : Research indicates that certain derivatives exhibit significant antibacterial activity, which could be leveraged in the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Pharmacological Target Exploration : The exploration of compounds for their role as serotonin-3 (5-HT3) receptor antagonists suggests potential applications in managing conditions such as nausea and vomiting, particularly in the context of chemotherapy-induced side effects. This underscores the compound's relevance in pharmacological research aimed at improving patient care and treatment outcomes (Harada et al., 1995).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzoxazepine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.

Propiedades

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPCFYVYAZTBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

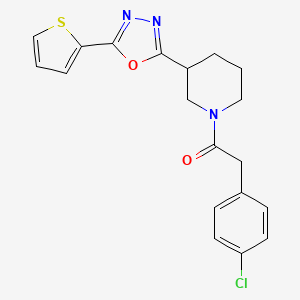

![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)

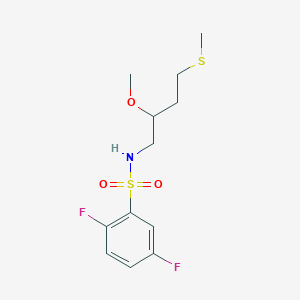

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)

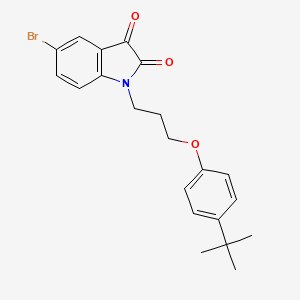

![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)